4-Chloro-D-phenylalanine methyl ester hydrochloride

Descripción general

Descripción

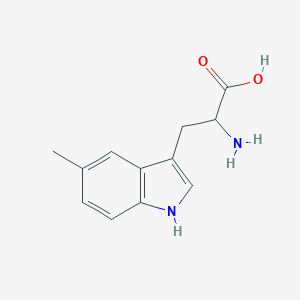

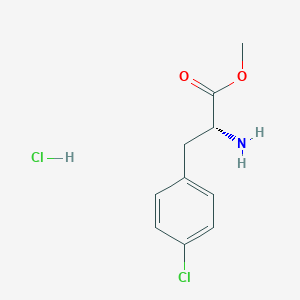

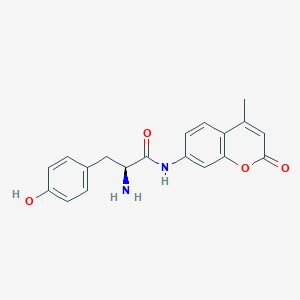

4-Chloro-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl and a molecular weight of 250.12 g/mol . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is known for its role as a tryptophan hydroxylase inhibitor, which makes it significant in biochemical research .

Aplicaciones Científicas De Investigación

4-Chloro-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:

Biochemistry: It is used as a tryptophan hydroxylase inhibitor to study serotonin synthesis and metabolism.

Neuroscience: The compound crosses the blood-brain barrier and is used to investigate the role of serotonin in various neurological processes.

Pharmacology: It is employed in the development of drugs targeting serotonin pathways.

Medical Research: Studies have shown its potential in understanding cognitive defects and glucose intolerance.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-D-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

This compound acts as an inhibitor of Tryptophan Hydroxylase . By inhibiting TPH, it reduces the synthesis of serotonin, thereby affecting the availability of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, TPH converts tryptophan to 5-hydroxytryptophan (5-HTP). Then, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin . By inhibiting TPH, this compound reduces the production of 5-HTP, leading to a decrease in serotonin synthesis .

Pharmacokinetics

This property is crucial for its action on central nervous system targets like TPH .

Result of Action

The inhibition of serotonin synthesis by this compound can lead to a variety of effects at the molecular and cellular levels. It has been associated with cognitive defects in rodents and has been used to induce serotonin depletion in rats . It also stimulates glucose intolerance in pregnant mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAs it crosses the blood-brain barrier , factors specific to the central nervous system environment may also play a role.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Direcciones Futuras

Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents . It has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats , and it stimulates glucose intolerance in pregnant mice . These findings suggest potential future directions for research into the effects of this compound on cognitive function and metabolic processes.

Análisis Bioquímico

Biochemical Properties

The primary biochemical role of 4-Chloro-D-phenylalanine methyl ester hydrochloride is its inhibitory action on tryptophan hydroxylase . Tryptophan hydroxylase is a crucial enzyme in the biosynthesis of serotonin, a neurotransmitter involved in various physiological processes . By inhibiting this enzyme, this compound can effectively reduce the central utilization of serotonin .

Cellular Effects

In terms of cellular effects, this compound has been shown to induce 5-hydroxytryptamine (5-HT) depletion in rats . This depletion of 5-HT can lead to various changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its inhibitory effect on tryptophan hydroxylase . By inhibiting this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . This results in a decrease in serotonin levels, which can have various downstream effects on cellular and molecular processes .

Temporal Effects in Laboratory Settings

Given its role as a tryptophan hydroxylase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

It is known to induce 5-HT depletion in rats , suggesting that higher dosages would result in greater depletion of 5-HT.

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase . This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin .

Transport and Distribution

It is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine , suggesting that it may be distributed widely throughout the brain.

Subcellular Localization

Given its role as a tryptophan hydroxylase inhibitor, it is likely to be found wherever this enzyme is localized within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 4-chloro-D-phenylalanineThe reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product is 4-chloro-D-phenylalanine.

Comparación Con Compuestos Similares

Similar Compounds

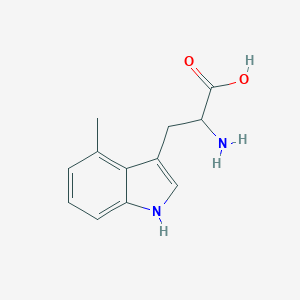

4-Chloro-L-phenylalanine: Another derivative of phenylalanine with similar inhibitory effects on tryptophan hydroxylase.

DL-4-Chlorophenylalanine methyl ester hydrochloride: A racemic mixture of the compound with similar properties.

Uniqueness

4-Chloro-D-phenylalanine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and its ability to cross the blood-brain barrier more effectively than some of its analogs. This makes it particularly useful in neurological research .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)